molecular formula C21H26N4O3 B2980377 (4-(pyridin-2-ylmethyl)piperazin-1-yl)(6-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-yl)methanone CAS No. 1903087-94-4

(4-(pyridin-2-ylmethyl)piperazin-1-yl)(6-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-yl)methanone

Número de catálogo: B2980377
Número CAS: 1903087-94-4
Peso molecular: 382.464
Clave InChI: XQEYCIAPNFTRCW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound (4-(pyridin-2-ylmethyl)piperazin-1-yl)(6-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-yl)methanone is a methanone derivative featuring a piperazine core substituted with a pyridin-2-ylmethyl group and a pyridine ring modified with a tetrahydro-2H-pyran-4-yl ether moiety. Piperazine derivatives are widely explored in medicinal chemistry due to their versatility in hydrogen bonding and interactions with biological targets, such as GPCRs or enzymes .

Propiedades

IUPAC Name

[6-(oxan-4-yloxy)pyridin-3-yl]-[4-(pyridin-2-ylmethyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O3/c26-21(17-4-5-20(23-15-17)28-19-6-13-27-14-7-19)25-11-9-24(10-12-25)16-18-3-1-2-8-22-18/h1-5,8,15,19H,6-7,9-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQEYCIAPNFTRCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=NC=C(C=C2)C(=O)N3CCN(CC3)CC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural Features and Core Modifications

Target Compound vs. Piperidine-Based Analogs ()
  • Core Structure: The target compound’s piperazine ring (two nitrogen atoms) differs from piperidine derivatives (one nitrogen) in patents like 1-((3R,4R)-3-(6H-imidazo[...]pyrazin-1-yl)-4-methylpiperidin-1-yl)-2-(tetrahydro-2H-pyran-4-yl)ethanone ().
  • Substituents : The tetrahydro-2H-pyran-4-yl ether in the target compound contrasts with pyrimidin-2-yl or trifluoromethylphenyl groups in analogs (). The pyranyl group’s oxygen atom may enhance solubility, whereas pyrimidine or trifluoromethyl groups increase lipophilicity and metabolic stability .
Target Compound vs. Arylpiperazine Derivatives ()
  • Substitution Patterns: In thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl) methanone (compound 21, ), the trifluoromethylphenyl group introduces strong electron-withdrawing effects, altering electron density in the piperazine ring. The target compound’s pyridin-2-ylmethyl group may reduce steric hindrance compared to bulkier aryl substituents, favoring entry into hydrophobic pockets .

Physicochemical Properties (Inferred from Structural Data)

Property Target Compound Compound 21 () Patent Compound ()
Core Structure Piperazine Piperazine Piperidine
Key Substituents Pyridin-2-ylmethyl, Tetrahydro-2H-pyran-4-yl Trifluoromethylphenyl, Thiophene Imidazo-pyrrolo-pyrazine, Pyrimidin-2-yl
Predicted LogP Moderate (~2.5–3.5) High (~4.0–5.0) High (~3.8–4.5)
Solubility Improved (ether oxygen) Low (aromatic/halogenated groups) Moderate (pyrimidine polarity)

Note: LogP and solubility estimates are qualitative, based on substituent contributions.

Research Findings and Implications

Synthetic Flexibility : Methods in (e.g., alkyl chain and ring variations) highlight strategies to optimize the target compound’s substituents for enhanced binding or pharmacokinetics .

Similarity Assessment: Computational methods () indicate that even minor changes (e.g., pyranyl vs. phenyl ethers) significantly alter biological responses, underscoring the need for empirical validation .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.